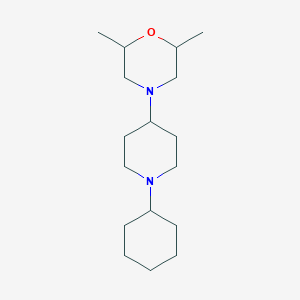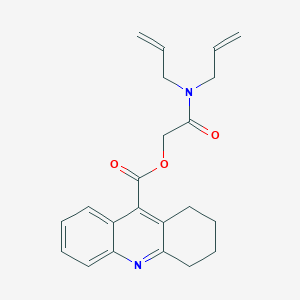![molecular formula C20H20N4O2S B10881833 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B10881833.png)
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a sulfanyl group, and a phenylpropanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as β-ketoesters and guanidine derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine intermediate with thiol-containing reagents under controlled conditions.
Attachment of the Phenylpropanamide Moiety: The final step involves coupling the sulfanyl-pyrimidine intermediate with a phenylpropanamide derivative using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function and replication.
類似化合物との比較
Similar Compounds
2-Amino-3-phenylpropanamide: Shares the phenylpropanamide moiety but lacks the pyrimidine and sulfanyl groups.
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide: Contains a similar phenylpropanamide structure but differs in the substituents on the aromatic ring.
Uniqueness
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide is unique due to its combination of a pyrimidine ring, a sulfanyl group, and a phenylpropanamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C20H20N4O2S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-phenylpropanamide |
InChI |
InChI=1S/C20H20N4O2S/c1-13-7-6-10-16(11-13)24-17(21)12-18(25)23-20(24)27-14(2)19(26)22-15-8-4-3-5-9-15/h3-12,14H,21H2,1-2H3,(H,22,26) |
InChIキー |
PYQDFQWRJJOOLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SC(C)C(=O)NC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Biphenyl-4-yloxy)-1-[4-({4-[(4-fluorophenyl)carbonyl]phenoxy}acetyl)piperazin-1-yl]ethanone](/img/structure/B10881759.png)
![7-benzyl-8-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881761.png)
![(4E)-5-methyl-4-[(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881765.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10881768.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881782.png)
![8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881783.png)
![Biphenyl-4-yl[4-(2-chlorobenzyl)piperazin-1-yl]methanone](/img/structure/B10881790.png)


![3-{[4-(2-chlorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10881804.png)
![[1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)-](/img/structure/B10881812.png)
![N'-{(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}pyridine-3-carbohydrazide](/img/structure/B10881818.png)
